N-[(2S,3R)-2-ethenyloxolan-3-yl]-5-iodopyridine-3-carboxamide
Description
N-[(2S,3R)-2-ethenyloxolan-3-yl]-5-iodopyridine-3-carboxamide is a complex organic compound featuring a pyridine ring substituted with an iodine atom and a carboxamide group The compound also contains an oxolane ring with an ethenyl group
Properties
IUPAC Name |
N-[(2S,3R)-2-ethenyloxolan-3-yl]-5-iodopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-2-11-10(3-4-17-11)15-12(16)8-5-9(13)7-14-6-8/h2,5-7,10-11H,1,3-4H2,(H,15,16)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWPGPFTXGHQMG-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(CCO1)NC(=O)C2=CC(=CN=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](CCO1)NC(=O)C2=CC(=CN=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-2-ethenyloxolan-3-yl]-5-iodopyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the oxolane ring and the iodopyridine moiety. One common approach is to first synthesize the oxolane ring through an enantioselective synthesis, followed by the introduction of the ethenyl group. The iodopyridine moiety can be prepared separately through halogenation reactions. The final step involves coupling the oxolane and iodopyridine intermediates under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and purification methods to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-2-ethenyloxolan-3-yl]-5-iodopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The iodine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or OsO4 (osmium tetroxide) can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaNH2 (sodium amide) or thiourea.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(2S,3R)-2-ethenyloxolan-3-yl]-5-iodopyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2S,3R)-2-ethenyloxolan-3-yl]-5-iodopyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The iodine atom and the carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-2-ethenyloxolan-3-yl]-5-bromopyridine-3-carboxamide
- N-[(2S,3R)-2-ethenyloxolan-3-yl]-5-chloropyridine-3-carboxamide
- N-[(2S,3R)-2-ethenyloxolan-3-yl]-5-fluoropyridine-3-carboxamide
Uniqueness
N-[(2S,3R)-2-ethenyloxolan-3-yl]-5-iodopyridine-3-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the oxolane ring and the ethenyl group further enhances its versatility in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
